2,2-difluorohexadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluorohexadecanoic acid is a long-chain fatty acid with the molecular formula C16H30F2O2. It is characterized by the presence of two fluorine atoms attached to the second carbon of the hexadecanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluorohexadecanoic acid typically involves the fluorination of hexadecanoic acid derivatives. One common method is the direct fluorination of hexadecanoic acid using elemental fluorine or fluorinating agents such as diethylaminosulfur trifluoride (DAST). The reaction is usually carried out under controlled conditions to prevent over-fluorination and to ensure the selective introduction of fluorine atoms at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process includes purification steps such as distillation or recrystallization to obtain the pure compound. The scalability of the synthesis process is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluorohexadecanoic acid can undergo several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding peroxides or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products:
Oxidation: Formation of peroxides or carboxylates.
Reduction: Formation of hexadecanol or hexadecanal.
Substitution: Formation of amino or thiol derivatives of hexadecanoic acid.
Scientific Research Applications
2,2-Difluorohexadecanoic acid has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of fluorination on fatty acids and their reactivity.
Mechanism of Action
The mechanism by which 2,2-difluorohexadecanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can significantly alter the compound’s reactivity and binding affinity, leading to inhibition or modification of biological pathways. For example, it can inhibit the biosynthesis of sex pheromones in insects by interfering with the enzymatic processes involved .
Comparison with Similar Compounds
Hexadecanoic acid (palmitic acid): A non-fluorinated analog with similar chain length but different reactivity and biological effects.
2-Fluorohexadecanoic acid: A mono-fluorinated analog with different chemical and biological properties.
2,2,3,3-Tetrafluorohexadecanoic acid: A more heavily fluorinated analog with distinct reactivity and applications.
Uniqueness: 2,2-Difluorohexadecanoic acid is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical and biological properties compared to its analogs. The selective fluorination can enhance its stability, reactivity, and interaction with biological systems, making it a valuable compound for various applications .
Properties
CAS No. |
177156-86-4 |
---|---|
Molecular Formula |
C16H30F2O2 |
Molecular Weight |
292.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.